molecular formula C9H16O2 B8772289 2-(2-Methoxyethyl)cyclohexanone CAS No. 129786-15-8

2-(2-Methoxyethyl)cyclohexanone

Cat. No. B8772289
CAS RN: 129786-15-8
M. Wt: 156.22 g/mol
InChI Key: NLPWJOAUCBASCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyethyl)cyclohexanone is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyethyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

129786-15-8

Product Name

2-(2-Methoxyethyl)cyclohexanone

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(2-methoxyethyl)cyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-11-7-6-8-4-2-3-5-9(8)10/h8H,2-7H2,1H3

InChI Key

NLPWJOAUCBASCH-UHFFFAOYSA-N

Canonical SMILES

COCCC1CCCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Example 241 A) To a mechanically stirred mixture of KOt-Bu (87 g, 0.9 mol) in benzene (700 mL) cooled to 0° C. under an N2 atmosphere was added cyclohexanone (67 g, 0.75 mol) dropwise over 15 minutes. Ten minutes after the addition was complete, bromoethyl methylether (90 g, 0.78 mol) was added dropwise over 20 minutes. The reaction mixture was warmed to room temperature, refluxed for 7 hours, stirred at room temperature for 18 hours, and diluted with 0.5N potassium hydrogen sulfate (300 mL). The mixture was further diluted with Et2O (600 mL), 0.5N potassium hydrogen sulfate (200 mL), and water (200 mL) before the organic phase was separated. The organic layer was washed with water (200 mL) and brine (200 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude product was distilled to afford 41 g (25% yield) of 2-(2-methoxyethyl)cyclohexanone.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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